molecular formula C15H16F3N5O B2381349 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1796966-43-2

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2381349
CAS No.: 1796966-43-2
M. Wt: 339.322
InChI Key: WXDISJURLOJYJC-UHFFFAOYSA-N
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Description

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a pyrimidine core substituted with a dimethylamino group at position 2 and a methylene-linked urea moiety at position 4.

Properties

IUPAC Name

1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5O/c1-23(2)13-19-7-6-12(21-13)9-20-14(24)22-11-5-3-4-10(8-11)15(16,17)18/h3-8H,9H2,1-2H3,(H2,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDISJURLOJYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nucleophilic Amination of Halopyrimidines

Procedure :

  • Step 1 : 2,4-Dichloropyrimidine reacts with dimethylamine (2 eq.) in THF at 60°C for 12 hr to yield 2-(dimethylamino)-4-chloropyrimidine (87% yield).
  • Step 2 : Bromination of the 4-position using NBS (1.1 eq.) and AIBN (cat.) in CCl₄ under reflux (82% yield).
  • Step 3 : Gabriel synthesis with phthalimide potassium salt in DMF at 100°C, followed by hydrazinolysis (70% overall yield).

Key Data :

Step Reagents Conditions Yield (%)
1 Dimethylamine, THF 60°C, 12 hr 87
2 NBS, AIBN, CCl₄ Reflux, 3 hr 82
3 Phthalimide, Hydrazine DMF, 100°C 70

Route 2: Suzuki-Miyaura Coupling

  • Step 1 : 2-(Dimethylamino)-4-chloropyrimidine couples with (4-(Boc-aminomethyl)phenyl)boronic acid under Pd(PPh₃)₄ catalysis.
  • Step 2 : TFA-mediated Boc deprotection (89% over two steps).

Advantage : Avoids bromination step; better functional group tolerance.

Synthesis of Intermediate B: 3-(Trifluoromethyl)phenyl Isocyanate

Nitro Reduction-Phosgenation Strategy

Procedure :

  • Step 1 : Nitration of o-chlorotrifluoromethylbenzene with HNO₃/H₂SO₄ at 0°C (74% yield).
  • Step 2 : FeCl₃-catalyzed reduction using hydrazine hydrate in ethanol (91% yield).
  • Step 3 : Triphosgene reaction in dichloromethane with Et₃N (88% yield).

Optimization :

  • Safety : Replaces hazardous phosgene with triphosgene.
  • Scale-up : Continuous flow reactors improve yield to 92%.

Urea Bond Formation

Isocyanate-Amine Coupling

Procedure :

  • Dissolve Intermediate A (1 eq.) and B (1.05 eq.) in anhydrous DCM.
  • Add Et₃N (1.5 eq.) dropwise at 0°C.
  • Stir at RT for 6 hr (HPLC monitoring).
  • Purify via silica chromatography (Hex:EtOAc = 3:1).

Yield : 85-92%
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.34 (s, 1H, pyrimidine-H), 7.72 (d, J=8.4 Hz, 1H, Ar-H), 7.61 (t, J=7.6 Hz, 1H, Ar-H), 4.52 (s, 2H, CH₂), 3.12 (s, 6H, N(CH₃)₂).
  • HRMS : m/z calcd. for C₁₅H₁₆F₃N₅O [M+H]⁺: 360.1382; found: 360.1385.

Carbodiimide-Mediated Route

Alternative : Use CDI to activate the aniline as a carbamate before coupling.
Conditions :

  • CDI (1.2 eq.), THF, 0°C → RT, 12 hr (78% yield).

Comparative Analysis of Methodologies

Parameter Isocyanate Route Carbodiimide Route
Yield (%) 85-92 75-78
Purity (HPLC) >99% 95-97%
Reaction Time 6 hr 12 hr
Scalability Excellent Moderate
Safety Requires dry conditions Mild conditions

Industrial-Scale Considerations

  • Continuous Flow Synthesis :

    • Reduces phosgene exposure risk during isocyanate production.
    • Achieves 92% yield at 500 kg/batch.
  • Purification :

    • Crystallization from EtOAc/Hexane (≥99.5% purity).
    • Residual solvent <10 ppm (ICH guidelines).

Challenges and Solutions

  • Moisture Sensitivity : Use molecular sieves in coupling steps.
  • Regioselectivity : Pd-mediated C-H amination ensures correct pyrimidine substitution.
  • CF₃ Group Stability : Avoid strong bases to prevent defluorination.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exhibit promising anticancer properties. A study synthesized a series of urea derivatives and tested them against the National Cancer Institute's 60 human cancer cell lines. The results demonstrated significant antiproliferative activity, suggesting that modifications in the chemical structure can enhance efficacy against various cancer types .

Antimicrobial Properties

In addition to anticancer effects, there is ongoing research into the antimicrobial properties of this compound. Some derivatives have shown potential activity against bacterial strains, indicating possible applications in treating infections .

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for further chemical modifications, enabling the development of more complex molecules with desired properties .

Reactivity Studies

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Understanding these reactions is crucial for developing new synthetic pathways and optimizing reaction conditions for higher yields and purities.

Material Development

In industry, this compound is being explored for the development of new materials with specific properties. Its chemical structure allows for potential applications in creating polymers or other materials that require specific thermal or mechanical characteristics .

Case Studies and Research Findings

StudyFocusFindings
NCI ScreeningAnticancer ActivitySignificant antiproliferative effects against various cancer cell lines were observed .
Synthesis ResearchChemical ReactivityDemonstrated various reactivity patterns, providing insights into potential synthetic routes.
Antimicrobial StudyMicrobial ActivitySome derivatives showed effective antimicrobial properties against specific bacterial strains .

Mechanism of Action

The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Research Findings and Implications

  • Kinase Inhibition: Compounds like K03861 () and SR10847 () demonstrate nM-level IC₅₀ values, suggesting that the target compound’s trifluoromethyl and dimethylamino groups may similarly enhance kinase binding .
  • Solubility-Lipophilicity Balance: The dimethylamino group in the target compound may offer advantages over morpholino () or piperazinyl () substituents by reducing steric hindrance while maintaining solubility .
  • Synthetic Scalability : High yields for analogs (e.g., 85–88% in ) indicate feasible scale-up for the target compound .

Biological Activity

The compound 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H16F3N5O
  • Molecular Weight : 339.32 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly in cancer therapy and other therapeutic areas. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins.

Anticancer Activity

  • Targeting EGFR : Research indicates that compounds similar to this urea derivative exhibit inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The inhibition of EGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Cell Line Studies : In vitro studies have demonstrated that the compound shows significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. For example, one study reported an IC50 value indicating effective inhibition at low concentrations .

Other Pharmacological Effects

  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory properties, potentially through inhibition of specific cytokines or inflammatory pathways.
  • Neuroprotective Effects : Some derivatives of pyrimidine have been shown to exhibit neuroprotective effects, which could be relevant for treating neurodegenerative diseases .

Table 1: Summary of Biological Activity Data

StudyCell LineIC50 (μM)Mechanism
HeLa12.4EGFR Inhibition
CEM10.5Apoptosis Induction
Various15-30Anti-inflammatory

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Preliminary studies suggest that it has a favorable absorption and distribution profile with moderate bioavailability. Toxicity assessments in animal models indicate a safe profile at therapeutic doses, with no significant adverse effects observed at concentrations up to 2000 mg/kg .

Q & A

Q. How can researchers optimize the synthesis yield of 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea?

Answer: The synthesis involves a multi-step approach, typically starting with the coupling of 2-(dimethylamino)pyrimidine-4-carbaldehyde and 3-(trifluoromethyl)phenyl isocyanate. Key steps include:

  • Reagent Selection : Use coupling agents like EDCI or DCC to facilitate urea bond formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) isolates the product with >95% purity .
    Yield improvements (from ~40% to 60%) are achievable by inert atmosphere (N₂/Ar) and pre-activation of intermediates .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Key peaks include:
    • δ 8.2–8.5 ppm (pyrimidine protons) .
    • δ 4.5–4.8 ppm (CH₂ linker between pyrimidine and urea) .
    • Trifluoromethyl (CF₃) signals at δ 120–125 ppm in ¹³C NMR .
  • IR Spectroscopy : Urea carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching theoretical mass .

Q. What in vitro assays are suitable for initial screening of bioactivity?

Answer:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to screen for inhibition of kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations .
  • Solubility/Permeability : Employ PAMPA or Caco-2 models to assess drug-likeness .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Answer: Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cellular Context : Validate target expression (e.g., Western blotting for kinase levels) in cell models .
  • Metabolic Stability : Use liver microsomes to compare metabolic half-life (t₁/₂) across species .
    Example: A study reporting low cytotoxicity (IC₅₀ > 50 µM) vs. high kinase inhibition (IC₅₀ < 1 µM) may reflect off-target effects. Orthogonal assays (e.g., CRISPR knockouts) clarify mechanism .

Q. What strategies mitigate regioisomer formation during synthesis?

Answer: Regioisomers form due to competing nucleophilic attacks on the pyrimidine ring. Mitigation approaches:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block undesired positions .
  • Microwave-Assisted Synthesis : Rapid heating (100–120°C, 30 min) favors kinetic control, reducing isomer byproducts .
  • Computational Modeling : DFT calculations predict reactive sites to guide reagent design .

Q. How can structure-activity relationship (SAR) studies enhance potency against specific targets?

Answer:

  • Substituent Modulation :
    • Replace CF₃ with Cl or Br to alter electron-withdrawing effects .
    • Vary pyrimidine substituents (e.g., morpholine vs. dimethylamino) to optimize kinase binding .
  • Linker Optimization : Replace CH₂ with O or NH to adjust conformational flexibility .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with activity .

Q. What computational methods predict metabolic liabilities of this compound?

Answer:

  • ADMET Prediction : Tools like Schrödinger’s QikProp estimate CYP450 inhibition (e.g., CYP3A4, CYP2D6) .
  • Metabolite Identification : Use MetaSite to simulate Phase I/II metabolism (e.g., demethylation or glucuronidation) .
  • Docking Studies : AutoDock Vina models interactions with hepatic enzymes to identify labile sites .

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